molecular formula C13H12N4S B7455096 N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine

N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7455096
M. Wt: 256.33 g/mol
InChI Key: IJBBHXNOVRNQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has been found to interact with several important biological targets, making it a promising candidate for drug development.

Mechanism of Action

N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine works by inhibiting the activity of several important enzymes and proteins that are involved in various cellular processes. This compound has been found to bind to the active sites of these targets, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make this compound a promising candidate for the development of targeted therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity for certain biological targets. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine, including the development of more potent and selective inhibitors, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in greater detail. Additionally, the use of this compound in combination with other drugs may provide synergistic effects that could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine involves a multistep process that includes the reaction of 2,4-dichloro-5-nitropyrimidine with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)-4,5-dichloropyrimidine. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the final product.

Scientific Research Applications

N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. This compound has been found to inhibit the activity of several important enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and protein kinase B, making it a promising candidate for the development of targeted therapies for various diseases.

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9(11-4-2-3-6-14-11)17-12-10-5-7-18-13(10)16-8-15-12/h2-9H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBBHXNOVRNQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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